Meta-Bromo Substitution Confers ~3.4-Fold Cruzain Inhibitory Advantage Over Para-Bromo Analog
In a comparative cruzain inhibition study, the meta-bromo phenoxyacetamide derivative (compound containing the 3-bromophenoxy motif) exhibited an IC50 of 0.0008 μM, whereas the para-bromo analog demonstrated an IC50 of 0.0027 μM [1]. The meta-substituted compound was 3.4-fold more potent than its para-substituted counterpart in this assay system.
| Evidence Dimension | Cruzain (T. cruzi cysteine protease) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.0008 μM (0.8 nM) |
| Comparator Or Baseline | Para-bromo analog (2-(4-bromophenoxy) derivative): IC50 = 0.0027 μM (2.7 nM) |
| Quantified Difference | 3.4-fold greater potency for meta-bromo derivative |
| Conditions | In vitro cruzain enzyme inhibition assay; pH and temperature not specified in publication |
Why This Matters
For antiparasitic drug discovery programs targeting Chagas disease, the meta-bromo substitution pattern provides a measurable potency advantage over the para-bromo regioisomer, informing rational SAR-based procurement of starting materials.
- [1] Reis, C. R. C. D. et al. Study of the dynamic behavior of the cruzain enzyme in free and complexed forms with competitive and noncovalent benzimidazole inhibitors. J. Biomol. Struct. Dyn., 2023, 41, 4368-4382. (IC50 data for 2-, 3-, and 4-bromophenoxy derivatives: 0.0008 μM, 0.0008 μM, and 0.0027 μM, respectively). View Source
